
Dimetacrine
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Dimetacrine involves several steps, starting with the formation of the acridine nucleus. The synthetic route typically includes:
Formation of the Acridine Nucleus: This involves the cyclization of appropriate precursors under acidic conditions.
Alkylation: The acridine nucleus is then alkylated using dimethylamine and a suitable alkylating agent.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Dimetacrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Dimetacrine is primarily recognized for its role as an acetylcholinesterase antagonist, which implies its potential utility in enhancing cholinergic neurotransmission. This mechanism can be particularly relevant in conditions where cholinergic function is compromised, such as Alzheimer's disease or other forms of dementia. However, detailed pharmacological data remains sparse, necessitating further research to elucidate its full therapeutic potential .
Potential Therapeutic Applications
-
Neurological Disorders
- Alzheimer's Disease : Given its acetylcholinesterase inhibitory activity, this compound could be explored as a treatment option for Alzheimer's disease. By preventing the breakdown of acetylcholine, it may help improve cognitive function in affected individuals.
- Other Dementias : Similar mechanisms might apply to other forms of dementia where cholinergic deficits are implicated.
-
Psychiatric Disorders
- Depression : As a tricyclic antidepressant, this compound may exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its unique profile could provide an alternative for patients who do not respond to conventional treatments.
- Cardiovascular Implications
Research Findings
Recent studies have focused on understanding the pharmacodynamics and pharmacokinetics of this compound:
- Mechanism of Action : this compound acts primarily by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This effect is crucial for enhancing cholinergic signaling pathways involved in memory and learning .
- Absorption and Distribution : Following administration, peak concentrations are observed within one hour in the brain and other tissues such as the heart and liver at three hours post-dose. This rapid absorption suggests potential for quick therapeutic effects but also raises concerns regarding toxicity if overdosed .
Wirkmechanismus
Dimetacrine exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission and alleviation of depressive symptoms. The molecular targets of this compound include serotonin and norepinephrine transporters, and it may also interact with other receptors such as acetylcholinesterase .
Vergleich Mit ähnlichen Verbindungen
Dimetacrine is similar to other tricyclic antidepressants such as imipramine, amitriptyline, and nortriptyline. it is unique in its chemical structure, which includes a dimethylacridinyl moiety . Compared to imipramine, this compound has lower efficacy but produces more weight loss and abnormal liver tests .
Similar Compounds
- Imipramine
- Amitriptyline
- Nortriptyline
- Melitracen
This compound’s unique structure and pharmacological profile make it a valuable compound for research and therapeutic applications.
Biologische Aktivität
Dimetacrine, also known as dimethacrine or acripramine, is a tricyclic antidepressant (TCA) that has been used primarily in Europe and formerly in Japan for the treatment of depression. It exhibits pharmacological properties similar to other TCAs, such as imipramine, but has been found to have lower efficacy in clinical trials. This compound is noted for its unique side effects, including weight loss and abnormal liver tests, which differentiate it from other antidepressants in its class .
While the exact mechanism of action of this compound is not fully understood, it is hypothesized to function similarly to other TCAs by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This action potentially enhances mood and alleviates depressive symptoms. However, this compound may also antagonize acetylcholinesterase, contributing to its pharmacological profile .
Pharmacokinetics
- Absorption : Peak concentrations are achieved approximately one hour after administration.
- Distribution : The compound distributes widely in various tissues, including the brain, heart, liver, and kidneys.
- Metabolism : Specific metabolic pathways are not well-documented.
- Elimination : Approximately 70% of the administered dose is excreted in urine and feces within two days.
- Half-life : The elimination half-life is around 10 hours .
Biological Activity
This compound's biological activity has been evaluated in various studies, although comprehensive data remains limited. Key findings include:
- Efficacy in Depression : In clinical trials, this compound demonstrated lower efficacy compared to imipramine but showed distinct side effects that may influence patient choice .
- Cardiac Toxicity : Like other TCAs, this compound can induce severe cardiac toxicity in overdose situations. This risk necessitates careful monitoring during treatment .
Adverse Effects
Adverse effects associated with this compound include:
- Cardiac arrhythmias
- Weight loss
- Liver enzyme abnormalities
- Anticholinergic effects (e.g., dry mouth, constipation) typical of TCA medications .
Case Study 1: Efficacy Comparison
A double-blind clinical trial comparing this compound with imipramine revealed that while both drugs were effective for treating depression, patients on this compound experienced more significant weight loss and higher rates of abnormal liver tests. These findings suggest that while this compound may be an alternative treatment option for some patients, its side effect profile could limit its use .
Case Study 2: Cardiac Monitoring
In a cohort study involving patients treated with TCAs, including this compound, it was observed that those with pre-existing cardiac conditions were at heightened risk for arrhythmias. This underscores the importance of conducting thorough cardiovascular assessments before initiating therapy with this class of medications .
Data Table: Summary of Biological Activity and Side Effects
Parameter | This compound | Imipramine |
---|---|---|
Efficacy | Lower than imipramine | Higher efficacy |
Weight Loss | Significant | Minimal |
Liver Tests Abnormalities | More frequent | Less frequent |
Cardiac Toxicity Risk | High | Moderate |
Half-Life | ~10 hours | ~18 hours |
Eigenschaften
IUPAC Name |
3-(9,9-dimethylacridin-10-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20/h5-8,10-13H,9,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQOGSFEJBUZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022941 | |
Record name | Dimetacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4757-55-5 | |
Record name | Dimetacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4757-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimetacrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004757555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimetacrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08996 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimetacrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimetacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O341NY501N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
155-156 | |
Record name | Dimetacrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08996 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.